[2,2'-Bifuran]-5,5'-dicarboxylic acid
Description
Properties
IUPAC Name |
5-(5-carboxyfuran-2-yl)furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O6/c11-9(12)7-3-1-5(15-7)6-2-4-8(16-6)10(13)14/h1-4H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXMQWKLSUMGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)C2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bifuran]-5,5’-dicarboxylic acid typically involves the oxidative coupling of furan derivatives. One common method is the photochemical coupling of 5-bromo-2-furfural with furan in the presence of an anionic exchange resin . This reaction is carried out under UV light, which facilitates the formation of the bifuran structure.
Industrial Production Methods
Industrial production of [2,2’-Bifuran]-5,5’-dicarboxylic acid can be achieved through the oxidation of 5-hydroxymethylfurfural, a biomass-derived compound. This method is advantageous due to its sustainability and the availability of renewable resources .
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bifuran]-5,5’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for converting carboxylic acids to alcohols.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions include bifuran derivatives with various functional groups, such as hydroxyl, nitro, and halogen groups.
Scientific Research Applications
[2,2’-Bifuran]-5,5’-dicarboxylic acid has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer for the synthesis of biobased polymers, which are environmentally friendly alternatives to petroleum-based plastics.
Materials Science: The compound is utilized in the development of dye-sensitized solar cells, where it acts as a sensitizer to improve the efficiency of solar energy conversion.
Biology and Medicine: Research has shown that bifuran derivatives possess antibacterial properties, making them potential candidates for the development of new antibiotics.
Mechanism of Action
The mechanism of action of [2,2’-Bifuran]-5,5’-dicarboxylic acid involves its interaction with various molecular targets and pathways. In dye-sensitized solar cells, the compound absorbs photons and facilitates the transfer of electrons, thereby converting solar energy into electrical energy . In biological systems, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Structural and Thermal Properties
- BFDCA vs. FDCA: While FDCA (furan-2,5-dicarboxylic acid) contains a single furan ring, BFDCA’s bifuran structure imparts greater rigidity and planarity. This structural difference elevates the glass transition temperature ($Tg$) and melting point ($Tm$) in polyesters. For example, poly(ethylene bifuranoate) (PEBF) derived from BFDCA exhibits a $T_g$ range 20–30°C higher than FDCA-based poly(ethylene furanoate) (PEF) .
- Polymer Performance : In copolyesters with polyethylene terephthalate (PET), BFDCA incorporation (10–20 mol%) increases tensile modulus by 15–20% and reduces oxygen permeability by 30–40% compared to FDCA-modified PET, while maintaining transparency .
Table 1: Key Properties of BFDCA vs. FDCA-Based Polymers
| Property | BFDCA-Based PEBF | FDCA-Based PEF |
|---|---|---|
| $T_g$ (°C) | 95–110 | 75–85 |
| $T_m$ (°C) | 270–285 | 210–225 |
| Oxygen Permeability (cm³·mm/m²·day·atm) | 0.5–0.7 | 0.8–1.2 |
| Tensile Modulus (GPa) | 3.2–3.5 | 2.5–2.8 |
Comparison with 4,4’-Biphenyldicarboxylic Acid
Sustainability and Performance
- Structural Analogy : BFDCA’s bifuran core mimics the biphenyl structure of 4,4’-biphenyldicarboxylic acid but replaces benzene rings with biodegradable furans .
- Biodegradability : Polymers derived from BFDCA, such as PEBF, are biodegradable, addressing environmental concerns associated with petrochemical-based 4,4’-biphenyldicarboxylic acid polymers .
- Machinability : BFDCA-based polyesters exhibit liquid crystalline behavior at lower temperatures (~150°C vs. >200°C for 4,4’-biphenyldicarboxylic acid polymers), improving processability .
Table 2: BFDCA vs. 4,4’-Biphenyldicarboxylic Acid
| Parameter | BFDCA-Based Polymers | 4,4’-Biphenyldicarboxylic Acid Polymers |
|---|---|---|
| Source | Renewable (furfural) | Petrochemical |
| Biodegradability | Yes | No |
| Liquid Crystalline Transition (°C) | 150–160 | 200–220 |
| Carbon Footprint | Low | High |
Comparison with Bisphenol A (BPA) Derivatives
Thermoset Resins
- BPA Replacement: BFDCA-based dimethacrylate resins serve as alternatives to BPA-derived BisGMA (bisphenol A glycidyl methacrylate). These resins achieve a $T_g$ of ~200°C and thermal decomposition at 410–430°C, matching BisGMA’s performance .
- UV-Curing Applications : BFDCA’s furan rings enable UV-light curing in coatings and adhesives, offering a sustainable pathway for high-performance thermosets .
Table 3: BFDCA vs. BPA-Based Thermosets
| Property | BFDCA Dimethacrylate Resins | BisGMA Resins |
|---|---|---|
| $T_g$ (°C) | 195–205 | 190–200 |
| Thermal Decomposition (°C) | 410–430 | 400–420 |
| Biocarbon Content (%) | 60–70 | 0 |
| UV-Curing Compatibility | Yes | No |
Comparison with Other Dicarboxylic Acids
Bipyridine Derivatives
While structurally distinct, bipyridine dicarboxylic acids (e.g., 2,2'-bipyridine-5,5'-dicarboxylic acid) share functional similarities with BFDCA as ligands in metal-organic frameworks (MOFs). However, BFDCA’s bifuran core prioritizes biodegradability and renewable sourcing over the coordination versatility of bipyridines .
Biological Activity
[2,2'-Bifuran]-5,5'-dicarboxylic acid (BFDCA) is a compound of significant interest in both materials science and medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
BFDCA is characterized by its bifuran structure, consisting of two furan rings connected by a dicarboxylic acid group. This unique configuration contributes to its chemical reactivity and biological interactions. The molecular formula for BFDCA is .
Antimicrobial Properties
Research indicates that derivatives of bifuran compounds exhibit antibacterial and antifungal activities. For instance, studies have shown that certain bifuran derivatives can inhibit the growth of various pathogenic bacteria, making them potential candidates for the development of new antimicrobial agents.
The mechanism by which BFDCA exerts its biological effects may involve interactions with cellular targets such as enzymes or receptors. These interactions can alter metabolic pathways, leading to physiological changes in microbial cells . The specific pathways remain to be fully elucidated but are an area of active research.
Study 1: Antibacterial Activity
A study published in 2023 evaluated the antibacterial efficacy of BFDCA derivatives against strains of Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antibacterial potential .
Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of bifuran derivatives, including BFDCA. The study found that these compounds exhibited cytotoxic effects on human cancer cell lines, particularly in breast and lung cancer models. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
Comparative Analysis with Similar Compounds
To better understand the unique properties of BFDCA, a comparison with related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-([2,2'-bifuran]-5-ylmethyl)furan-2-carboxamide | Contains bifuran and amide groups | Moderate anti-inflammatory properties |
| 5,5'-Dibuthoxy-2,2′-bifuran | Alkoxy-substituted bifuran | Known for strong antibacterial activity |
| Dimethyl 2,2′-bifuran-5,5′-dicarboxylate | Ester derivative | Used in bioplastic synthesis |
Applications in Material Science
BFDCA is also explored for its role in synthesizing high-performance polymers. Its incorporation into polyester matrices has shown to enhance oxygen barrier properties significantly. A study highlighted that polyesters derived from BFDCA exhibited oxygen permeability two orders of magnitude lower than conventional materials like ethylene-vinyl alcohol copolymers .
Q & A
Basic Research Question
- Precipitation : Adjusting pH to acidic conditions (pH 2–3) precipitates the compound, followed by filtration .
- Recrystallization : Use ethanol/water mixtures to recrystallize the product, improving purity (>98%) .
- Chromatography : For trace impurities, silica gel chromatography with ethyl acetate/hexane eluents is effective .
How does the structural configuration of [2,2'-Bifuran]-5,5'-dicarboxylic acid influence its performance as a monomer in bio-based polymers compared to traditional petrochemical alternatives?
Advanced Research Question
The furan ring’s rigidity and hydrogen-bonding capability enable:
- Enhanced Thermal Stability : Bio-based dimethacrylate resins exhibit thermal decomposition at 410–430°C, comparable to bisphenol A analogs .
- Biodegradability : The furanic backbone facilitates enzymatic degradation, addressing environmental concerns associated with 4,4’-biphenyldicarboxylic acid .
- UV-Curing Efficiency : The conjugated system enhances crosslinking in radical polymerization, yielding high-Tg (>200°C) thermosets .
What analytical methods are critical for characterizing the crystallinity and thermal stability of polymers derived from [2,2'-Bifuran]-5,5'-dicarboxylic acid?
Advanced Research Question
- X-Ray Diffraction (XRD) : Quantifies crystallinity in metal-organic frameworks (MOFs) or polymer matrices .
- Thermogravimetric Analysis (TGA) : Reveals thermal decomposition profiles (e.g., onset at ~410°C) .
- Differential Scanning Calorimetry (DSC) : Measures glass transition temperatures (Tg) and melting points .
- FT-IR Spectroscopy : Confirms esterification or coordination bonds in polymers/MOFs .
What safety precautions are necessary when handling [2,2'-Bifuran]-5,5'-dicarboxylic acid in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2/2A) .
- Ventilation : Use fume hoods to minimize inhalation risks (GHS H335) .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
What strategies can mitigate challenges in achieving high solubility of [2,2'-Bifuran]-5,5'-dicarboxylic acid in aqueous systems for catalytic applications?
Advanced Research Question
- Co-Solvent Systems : Pre-dissolve in DMSO (1:3 DMSO:PBS ratio) before aqueous dilution, achieving ~0.25 mg/mL solubility .
- pH Adjustment : Deprotonate carboxyl groups at pH >7 to enhance hydrophilicity .
- Surfactant Addition : Nonionic surfactants (e.g., Tween-20) stabilize colloidal dispersions .
How do catalytic mechanisms differ when using [2,2'-Bifuran]-5,5'-dicarboxylic acid in hydrogenolysis reactions for producing adipic or sebacic acid?
Advanced Research Question
In Pt-MOx/γ-Al2O3 systems:
- Metal Oxide Loading : Higher MoO3 content increases Brønsted acidity, favoring ring-opening hydrogenolysis to sebacic acid .
- Temperature/Pressure : Optimal conditions (200–250°C, 20–30 bar H2) balance selectivity and conversion rates .
- Substrate Coordination : The bifuran carboxylate anchors metal centers, stabilizing transition states during C-O bond cleavage .
What computational modeling approaches are used to predict the electronic properties of [2,2'-Bifuran]-5,5'-dicarboxylic acid in coordination chemistry?
Advanced Research Question
- Density Functional Theory (DFT) : Models frontier molecular orbitals to predict redox behavior in MOFs or catalysts .
- Molecular Dynamics (MD) : Simulates polymer chain dynamics to assess mechanical properties .
- Docking Studies : Evaluates binding affinities with enzymes (e.g., prolyl hydroxylase) for medicinal applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
